molecular formula C15H10ClNO B12546277 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole CAS No. 172974-28-6

2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole

Cat. No.: B12546277
CAS No.: 172974-28-6
M. Wt: 255.70 g/mol
InChI Key: FHNFQYKXKNTYCW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is known for its diverse applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorophenyl and phenyl groups attached to the oxazole ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,4-dione derivatives, while reduction can produce 2-(4-chlorophenyl)-4-phenyl-1,3-dihydrooxazole.

Scientific Research Applications

2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the 4-chlorophenyl group, resulting in different chemical properties.

    2-(4-Methylphenyl)-4-phenyl-1,3-oxazole: Contains a methyl group instead of a chlorine atom, affecting its reactivity and biological activity.

    2-(4-Bromophenyl)-4-phenyl-1,3-oxazole:

Uniqueness

2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole is unique due to the presence of both the 4-chlorophenyl and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

172974-28-6

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C15H10ClNO/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H

InChI Key

FHNFQYKXKNTYCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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